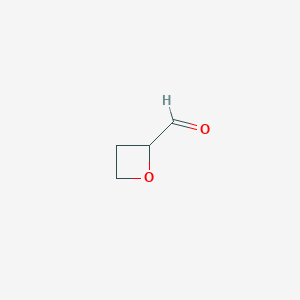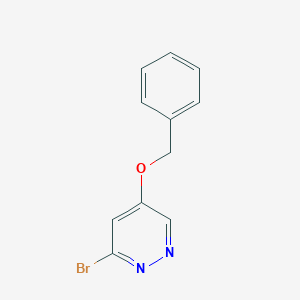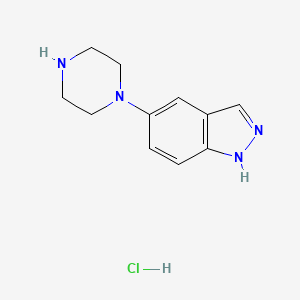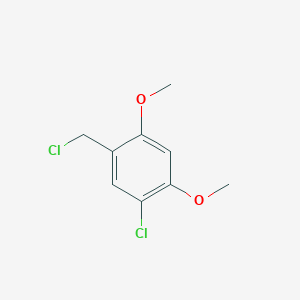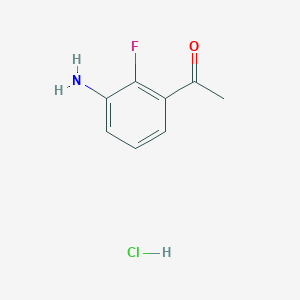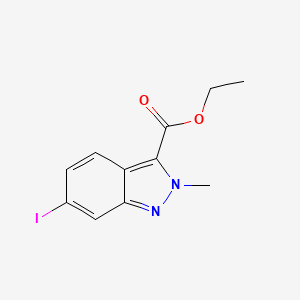![molecular formula C6H3ClN2S B13671485 5-Chlorothieno[2,3-d]pyrimidine](/img/structure/B13671485.png)
5-Chlorothieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chlorothieno[2,3-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 5-position of the thienopyrimidine ring enhances its reactivity and potential for various chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorothieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophene undergoes cyclization with formamide or other suitable reagents to form the pyrimidone ring.
Bromination: The pyrimidone is then brominated to introduce a bromine atom at the desired position.
Chlorination: Finally, the brominated compound is chlorinated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often rely on the same synthetic routes but are optimized for large-scale production. The use of standard laboratory equipment and the avoidance of chromatography for purification make the process more practical for industrial applications .
化学反应分析
Types of Reactions
5-Chlorothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can exhibit different biological activities and properties .
科学研究应用
5-Chlorothieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential as enzyme inhibitors and other biological activities.
Industry: Used in the development of new materials and as intermediates in various chemical processes.
作用机制
The mechanism of action of 5-Chlorothieno[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. For example, some derivatives have been shown to inhibit HIV-1 reverse transcriptase by binding to the enzyme’s active site, thereby preventing viral replication .
相似化合物的比较
Similar Compounds
- 4-Chlorothieno[2,3-d]pyrimidine
- 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
- 2-Chlorothieno[2,3-d]pyrimidine
Uniqueness
5-Chlorothieno[2,3-d]pyrimidine is unique due to the specific positioning of the chlorine atom, which influences its reactivity and the types of derivatives that can be synthesized. This positioning allows for targeted modifications that can enhance its biological activity and specificity compared to other similar compounds .
属性
分子式 |
C6H3ClN2S |
|---|---|
分子量 |
170.62 g/mol |
IUPAC 名称 |
5-chlorothieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H3ClN2S/c7-5-2-10-6-4(5)1-8-3-9-6/h1-3H |
InChI 键 |
JBILVJQFDWVUBM-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CSC2=NC=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


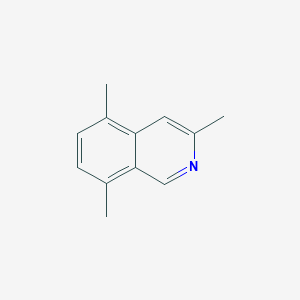
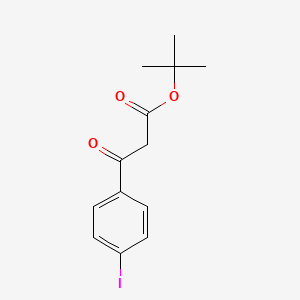
![4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13671415.png)
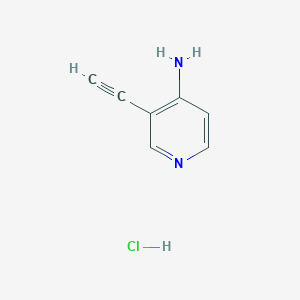
![2-Chloro-6-methoxybenzo[d]thiazol-7-amine](/img/structure/B13671421.png)
